Desethyl KBT-3022

Cyclooxygenase Inhibition Enzyme Assay Anti-platelet

Desethyl KBT-3022 (CAS 101001-72-3) is the primary active metabolite of the antiplatelet prodrug KBT-3022. It acts as a dual COX/5-lipoxygenase inhibitor, uniquely effective in thrombosis models resistant to aspirin. This compound is essential for PK/PD studies and research on the arachidonic acid cascade in inflammation.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
CAS No. 101001-72-3
Cat. No. B1201316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl KBT-3022
CAS101001-72-3
Synonyms2-(4,5-bis(4-methoxylphenyl)thiazol-2-yl)pyrrol-1-ylacetic acid
desethyl KB 3022
desethyl KB-3022
desethyl KBT-3022
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)O)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H20N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)30-23(24-21)19-4-3-13-25(19)14-20(26)27/h3-13H,14H2,1-2H3,(H,26,27)
InChIKeyKJSPVPWIMGZXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethyl KBT-3022 (CAS 101001-72-3) | Active Antiplatelet Metabolite for Thrombosis Research


Desethyl KBT-3022 (CAS 101001-72-3) is the main active metabolite of the antiplatelet prodrug KBT-3022 (ethyl 2-[4,5-bis(4-methoxyphenyl)thiazol-2-yl]pyrrol-1-ylacetate), a cyclooxygenase (COX) inhibitor [1]. Characterized as a diphenylthiazole derivative, it functions as a dual COX and 5-lipoxygenase inhibitor [2]. In vivo, oral administration of the parent compound KBT-3022 results in rapid hydrolysis to Desethyl KBT-3022, which is responsible for the primary pharmacological activity [3].

Desethyl KBT-3022 (CAS 101001-72-3) | Why Generic Antiplatelet Agents Cannot Substitute


Conventional antiplatelet agents exhibit critical mechanistic limitations that preclude their interchangeability with Desethyl KBT-3022. Aspirin (ASA) solely inhibits COX, leaving thrombin-mediated platelet activation pathways unaffected [1]. Ticlopidine, a P2Y12 antagonist, operates via a distinct mechanism and shows no activity in COX-dependent models [2]. Even other COX inhibitors, such as indomethacin, lack the ability to inhibit lipid peroxidation, a property uniquely demonstrated by Desethyl KBT-3022 [3]. These mechanistic divergences translate directly into differential functional efficacy, particularly in thrombosis models resistant to standard-of-care agents.

Desethyl KBT-3022 (CAS 101001-72-3) | Quantitative Differentiation Evidence Against Comparators


COX Inhibition Potency: Desethyl KBT-3022 vs. KBT-3022 (Parent Prodrug)

Desethyl KBT-3022 exhibits enhanced cyclooxygenase (COX) inhibitory potency compared to its parent prodrug, KBT-3022. In an ovine seminal gland COX assay, Desethyl KBT-3022 achieved an IC50 of 0.43 μM, representing a 38% greater potency than KBT-3022 (IC50 = 0.69 μM) [1].

Cyclooxygenase Inhibition Enzyme Assay Anti-platelet

Thrombin-Induced Platelet Aggregation: Unique Activity of Desethyl KBT-3022 Over Aspirin and BM-13505

In washed platelet assays, Desethyl KBT-3022 inhibited thrombin-induced aggregation in a concentration-dependent manner across a 1-40 μM range. Critically, neither aspirin (ASA) nor the thromboxane A2 receptor antagonist BM-13505 exhibited any inhibitory effect on thrombin-induced aggregation under identical conditions [1].

Thrombin Platelet Aggregation Thrombosis

Neutrophil Function Inhibition: Broader Spectrum and Superior Potency vs. ASA, Ticlopidine, Cilostazol, and Indomethacin

In rabbit neutrophil assays, Desethyl KBT-3022 and KBT-3022 demonstrated a rank order potency of KBT-3022 = Desethyl KBT-3022 > TP = CIL = IM > ASA for inhibiting fMLP-induced adhesion and migration. Furthermore, Desethyl KBT-3022 inhibited fMLP specific binding with an IC50 of 1.9 μM [1].

Neutrophil Inflammation Anti-platelet

Lipid Peroxidation Inhibition: A Property Unique to Desethyl KBT-3022 Not Shared by Aspirin or Indomethacin

Desethyl KBT-3022 inhibited lipid peroxidation in guinea pig brain homogenate across a concentration range of 3-30 μM. In contrast, neither acetylsalicylic acid (aspirin) nor indomethacin demonstrated any inhibitory effect on lipid peroxidation under the same assay conditions [1].

Lipid Peroxidation Oxidative Stress Neuroprotection

In Vivo Target Engagement: High Platelet-to-Plasma Concentration Ratio

Following oral administration of radiolabeled KBT-3022 to guinea pigs, the concentration of radioactivity in platelets was 9-44 times higher than in plasma. The estimated concentration of Desethyl KBT-3022 specifically in platelets was approximately 75 times higher than its concentration in plasma [1].

Pharmacokinetics Platelet Targeting Ex Vivo

Desethyl KBT-3022 (CAS 101001-72-3) | Validated Research Applications Based on Differential Evidence


Investigating Aspirin-Insensitive Thrombosis Models

Desethyl KBT-3022 is uniquely suited for studies of thrombosis that are unresponsive to aspirin. In a rat photochemically-induced femoral artery thrombosis model, aspirin (10-30 mg/kg, i.v.) showed little effect, whereas Desethyl KBT-3022 (0.1-1 mg/kg, i.v.) dose-dependently prolonged occlusion time and prevented complete cessation of blood flow [1]. Its additional ability to inhibit thrombin-induced platelet aggregation directly addresses a pathway not covered by aspirin [1].

Elucidating Dual COX/5-LO Inhibition and Anti-Inflammatory Mechanisms

Given its confirmed inhibition of both COX (IC50 = 0.43 μM) [2] and 5-lipoxygenase [3], Desethyl KBT-3022 serves as a valuable tool compound for exploring the interplay between the arachidonic acid cascade and inflammatory responses. It demonstrates superior potency in inhibiting neutrophil activation compared to ASA, ticlopidine, cilostazol, and indomethacin [4], making it relevant for research into inflammatory components of thrombotic diseases.

Exploring Neuroprotective Effects in Ischemia/Reperfusion Injury

The unique ability of Desethyl KBT-3022 to inhibit lipid peroxidation (3-30 μM), a property not observed with aspirin or indomethacin [5], positions it as a candidate for studying oxidative stress in cerebral ischemia. While the parent compound KBT-3022 has demonstrated neuroprotection in gerbil models [6], the metabolite's antioxidant activity provides a distinct mechanistic avenue for research in this area.

Pharmacokinetic Studies of Active Metabolite Disposition

As the primary active metabolite of KBT-3022, Desethyl KBT-3022 is essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling. Validated analytical methods, such as GC-ECD with a detection limit of 0.2 ng/mL in plasma, exist for its quantification [7]. Its remarkable 75-fold enrichment in platelets relative to plasma [8] underscores its role as a key analyte for understanding the in vivo efficacy of KBT-3022.

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